

Comparative pharmacokinetic profiles of Amlodipine Besylate and Amlodipine Maleate

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Amlodipine Salts: A Comparative Analysis of Besylate and Maleate Formulations

A comprehensive review of the pharmacokinetic profiles of **amlodipine besylate** and amlodipine maleate, two salt forms of the widely prescribed calcium channel blocker, reveals therapeutic equivalence. This guide synthesizes data from multiple bioequivalence studies to provide researchers, scientists, and drug development professionals with a detailed comparison of their performance.

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] While most commonly marketed as a besylate salt, amlodipine maleate has been developed as a therapeutic alternative.[2][3] Extensive clinical research has focused on comparing the pharmacokinetic profiles of these two salt forms to ensure their interchangeability in clinical practice.

Executive Summary of Pharmacokinetic Data

Bioequivalence studies consistently demonstrate that amlodipine maleate and **amlodipine besylate** exhibit comparable pharmacokinetic properties. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) show no statistically significant differences between the two salts.[4][5] These findings indicate that the rate and extent of amlodipine absorption are equivalent, regardless of the salt form administered. Consequently,



amlodipine maleate is considered a bioequivalent and therapeutically interchangeable alternative to **amlodipine besylate**.

Detailed Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters for **amlodipine besylate** and amlodipine maleate from a representative bioequivalence study.

Pharmacokinetic Parameter	Amlodipine Besylate (10 mg)	Amlodipine Maleate (10 mg)
Cmax (ng/mL)	6.63	6.55
AUC (ng*h/mL)	320.41	304.69
Tmax (h)	Not specified	Not specified
Data represents geometric mean values from a study in healthy volunteers under fasting conditions.		

Experimental Methodologies

The data presented in this guide are derived from randomized, open-label, two-period crossover bioequivalence studies. A summary of a typical experimental protocol is provided below.

Study Design: The studies typically follow a randomized, crossover design where healthy volunteers receive a single oral dose of either **amlodipine besylate** or amlodipine maleate. After a washout period, subjects are administered the alternate formulation.

Participants: The studies enroll healthy, non-smoking adult volunteers. Both male and female subjects are included to ensure broad applicability of the findings.

Dosing and Administration: Participants typically receive a single 10 mg oral dose of either **amlodipine besylate** or amlodipine maleate. The drugs are administered after an overnight fast to minimize variability in absorption.







Pharmacokinetic Sampling: Blood samples are collected from participants at predetermined intervals before and after drug administration, extending up to 144 hours post-dose.

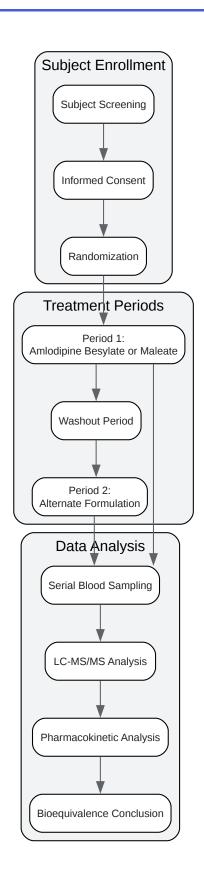
Analytical Method: Plasma concentrations of amlodipine are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for accurate determination of drug levels in biological matrices.

Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data for each subject. Statistical analyses are then performed to compare these parameters between the two amlodipine salt formulations.

Visualizing the Research Process

The following diagrams illustrate the logical flow of a typical bioequivalence study and the mechanism of action of amlodipine.

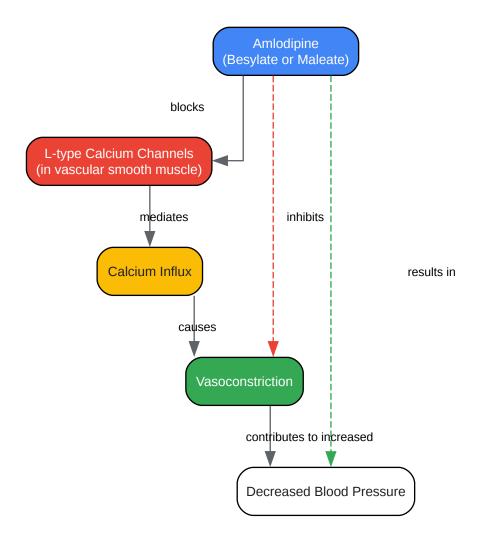




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Caption: Workflow of a typical crossover bioequivalence study.





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Caption: Simplified mechanism of action of amlodipine.

Conclusion

The available scientific evidence robustly supports the bioequivalence of **amlodipine besylate** and amlodipine maleate. Pharmacokinetic studies have consistently shown that these two salt forms deliver the active amlodipine moiety to the systemic circulation at the same rate and to the same extent. This allows for their interchangeable use in clinical settings without compromising therapeutic efficacy or safety. While the besylate salt is more commonly used, the maleate form represents a viable and equivalent alternative.



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